Product packaging for Hexanal octane-1,3-diol acetal(Cat. No.:CAS No. 202188-46-3)

Hexanal octane-1,3-diol acetal

Cat. No.: B12778352
CAS No.: 202188-46-3
M. Wt: 228.37 g/mol
InChI Key: JTGGXBHDIVDFHP-UHFFFAOYSA-N
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Description

Hexanal octane-1,3-diol acetal, also systematically known as 2,4-Dipentyl-1,3-dioxane, is a flavor and fragrance compound with the molecular formula C14H28O2 and a molecular weight of 228.38 g/mol . This compound is a clear, colorless liquid characterized by a distinct fatty and green aroma . It is evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and holds the FEMA number 4377, underscoring its application in flavor research . As an acetal, it functions as a protective derivative for aldehydes, which can modulate its release and stability profile in various formulations, making it a compound of interest for studying controlled aroma delivery and stability .Key physical properties include a boiling point of 287-288 °C, a specific gravity of 0.869-0.875, and a refractive index of 1.425-1.432 . It is insoluble in water but soluble in organic solvents and ethanol . The available product has a minimum assay of 96% and a maximum acid value of 1.0 . For research purposes, it finds utility in the study and development of flavor systems for beverages, fruit ices, hard candy, and jams, with documented usage levels . This product is intended for laboratory research and development use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B12778352 Hexanal octane-1,3-diol acetal CAS No. 202188-46-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202188-46-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,4-dipentyl-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-3-5-7-9-13-11-12-15-14(16-13)10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

JTGGXBHDIVDFHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCOC(O1)CCCCC

density

0.869-0.875

physical_description

Clear, colourless liquid;  Fatty, green aroma

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Origin of Product

United States

Synthetic Methodologies for Hexanal Octane 1,3 Diol Acetal

Green Chemistry Principles in Hexanal (B45976) Octane-1,3-diol Acetal (B89532) Synthesis

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, aiming to develop more environmentally benign processes. This includes the use of milder reaction conditions, avoidance of hazardous reagents, and the use of catalytic methods.

Photo-Organocatalytic Protocols for Acetalization of Aldehydes

A promising green approach to acetal synthesis involves the use of photo-organocatalysis. These methods bypass the need for strong mineral acids or metal-based Lewis acids, which can pose environmental and disposal challenges rsc.org.

Several photo-organocatalytic systems have been developed for the efficient acetalization of a wide range of aldehydes, including aliphatic aldehydes like hexanal:

Thioxanthenone as Photocatalyst : A mild and efficient protocol utilizes thioxanthenone as an organic photocatalyst, activated by inexpensive household lamps. This system effectively converts various aldehydes into their corresponding acetals in high yields rsc.orgrsc.orgblogspot.comresearchgate.net. The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photo-excited catalyst, which activates the aldehyde for nucleophilic attack by the diol rsc.org.

Eosin Y as Photocatalyst : Another green method employs Eosin Y as a photocatalyst under visible light irradiation organic-chemistry.orgacs.org. This reaction proceeds under neutral conditions, is cost-effective, and exhibits high chemoselectivity for aldehydes over ketones organic-chemistry.orgacs.org.

These photo-organocatalytic protocols represent a significant advancement in the sustainable synthesis of acetals. Their application to the reaction of hexanal and octane-1,3-diol could provide a milder and more environmentally friendly alternative to traditional acid-catalyzed methods.

Enzymatic Synthesis Pathways Utilizing Aldehydes and Diols (e.g., Lipase-Catalyzed Acetalization)

The application of enzymes in organic synthesis offers a powerful tool for developing environmentally friendly processes. Lipases, in particular, have demonstrated significant potential beyond their natural function of ester hydrolysis. This expanded capability, often termed "catalytic promiscuity," allows them to catalyze a variety of C-C and C-O bond-forming reactions, especially in non-aqueous environments. nih.govresearchgate.net

While primarily known for catalyzing esterification and transesterification, lipases can facilitate acetalization under specific conditions. In a non-aqueous medium, the thermodynamic equilibrium shifts away from hydrolysis and towards condensation. For the synthesis of Hexanal octane-1,3-diol acetal, this would involve the reaction of hexanal with octane-1,3-diol. The proposed pathway involves the lipase activating the carbonyl group of hexanal, making it more susceptible to nucleophilic attack by the hydroxyl groups of the diol, leading to the formation of a hemiacetal intermediate, followed by cyclization to the stable 1,3-dioxane (B1201747) ring structure.

Immobilized enzymes are often preferred as they can be easily recovered and reused, enhancing the sustainability of the process. Research into lipase-catalyzed promiscuous reactions has shown that factors such as the choice of enzyme, solvent, water activity, and temperature are critical for optimizing yield and selectivity. nih.gov

Table 1: Representative Parameters for Lipase-Catalyzed Acetalization


ParameterTypical Condition/ValueRationale
Enzyme SourceImmobilized Candida antarctica lipase B (CALB)High stability and broad substrate specificity in organic media.
ReactantsHexanal, Octane-1,3-diolAldehyde and diol precursors for the target acetal.
SolventToluene, Hexane, or 2-Methyltetrahydrofuran (2-MeTHF)Non-aqueous medium to shift equilibrium towards condensation.
Water RemovalMolecular sievesRemoves water by-product to drive the reaction forward.
Temperature40-60 °CBalances reaction rate with enzyme stability.
Reaction Time24-72 hoursEnzymatic reactions are often slower than conventional chemical catalysis.

Solvent-Free or Environmentally Benign Solvent Systems in Acetal Synthesis

The push towards green chemistry has led to the development of synthetic methods that minimize or eliminate the use of hazardous organic solvents. acs.orgwhiterose.ac.uk For acetal synthesis, this has manifested in two primary strategies: conducting reactions under solvent-free conditions or replacing conventional solvents with environmentally benign alternatives.

Solvent-Free Synthesis

Performing reactions without a solvent offers significant advantages, including reduced waste streams, elimination of costly and toxic solvents, simplified purification procedures, and often enhanced reaction rates. scielo.br The acetalization of hexanal has been successfully achieved under solvent-free conditions using solid acid catalysts like niobium phosphate. scielo.br This method provides high yields of the acetal under mild conditions, and the heterogeneous catalyst can be easily recovered and reused, further improving the process's sustainability. scielo.br Other solvent-free approaches may utilize microwave irradiation to accelerate the reaction. researchgate.net

Table 2: Comparison of Catalytic Systems for Solvent-Free Acetalization


Catalyst SystemTypical ConditionsAdvantagesReference
Niobium PhosphateRoom Temperature to 60 °CHigh efficiency, catalyst reusability, mild conditions.[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHe45JzePDEuBF1SYsHk6s42TzCO5XoSdQ4KTQohxcpwUvEcQhKb0Hj81dAQGXpMLFW7EpBUjMFFSX167VQD6gIGJtGG-niHjbU7KFvFZbc7P5IPjcZaPomJj9GPlVPFUGS89qpBySbHpP68tY85w3cuIzI)]
Perchloric acid on Silica GelSolvent-free or minimal solventInexpensive, efficient, reusable catalyst.[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCxutqKKH7ozUi-J7nz4t1eZSiP4Uo6blcFvkR_Y71yj8PtIp0-FcDxFgxPn_dlefBKnRUJeNSAfQShZGrazMUT4mSYA999cEuhoygwW3XVn9pKih43ve8dIDnaEteIuvrYElSqsWpVwgir89O4PDjAdMfGZoWww%3D%3D)]
Heteropolyacids (e.g., PW12)Room TemperatureExtremely fast reaction times, high conversion and selectivity.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkamJG6OOlXEsUhRIt8ZCbrJpUgTsvGs-CFhkSDao7FsITAcHiiNZk33OX-TOcgmHbcPwGJIDrImgvAI1NBJfnULTRf6Gcp0JqANMZmUUx42-kOSeSlx-CMTMKTZpLt29WnuPv)]
Coordination Polymers55 °CHeterogeneous catalysis, good stability and reusability.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE145SOh7BA09XyTRSm_kviGruVJb-WYjKSLryE3Cmac_DcOB6QdSLZHAnSPmKa0GWIInCWl9PaV4lvBxIfMGjn5uVOfJhy0Qq800pzkM7dK4Fddvta12bkNfDuo8XlLOTtBw%3D%3D)]

Environmentally Benign Solvent Systems

When a solvent is necessary, replacing hazardous options like benzene, toluene, or chlorinated solvents with greener alternatives is a key principle of sustainable chemistry. whiterose.ac.uk Benign solvents are characterized by low toxicity, biodegradability, high boiling points (reducing volatile emissions), and often are derived from renewable resources.

For acetal synthesis, several green solvents have been identified as effective replacements for their more toxic counterparts. Water is an ideal green solvent, although its use in acetalization can be challenging due to Le Chatelier's principle. However, modern methods are being developed to overcome this. Other highly regarded green solvents include ethers like Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), which are more stable against peroxide formation than solvents like THF or diethyl ether. whiterose.ac.uk

Table 3: Properties of Selected Environmentally Benign Solvents


SolventBoiling Point (°C)SourceKey Advantages
Water (H2O)100AbundantNon-toxic, non-flammable, cheapest solvent.
Ethanol (C2H5OH)78Renewable (Bio-derived)Low toxicity, biodegradable.
2-Methyltetrahydrofuran (2-MeTHF)80Renewable (e.g., Corncobs)Higher stability and easier drying than THF, good for organometallic reactions.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7H76JuYGG-yq2LLyiGh8k937eF9NM4O1fhZlhtJrT1LVPlLciYRkoOnaO6aCP1z_XE69oFjAzW_uXoKObmWxkT1m3d2upEpz9rApmwYcvedmGh8YlprI130qR1vRANnBj9ZwYp6AO2EfSPcR9rQP6crK1GvHeWjhXgUytt3wmUzQJujOVgL0NKY3dOthf_FnptxvcQJof8vVAnQnKIBGTNsOFWYo4EVUliudgZLs%3D)]
Cyclopentyl methyl ether (CPME)106Petroleum-basedResists peroxide formation, hydrophobic, high boiling point reduces reaction time.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7H76JuYGG-yq2LLyiGh8k937eF9NM4O1fhZlhtJrT1LVPlLciYRkoOnaO6aCP1z_XE69oFjAzW_uXoKObmWxkT1m3d2upEpz9rApmwYcvedmGh8YlprI130qR1vRANnBj9ZwYp6AO2EfSPcR9rQP6crK1GvHeWjhXgUytt3wmUzQJujOVgL0NKY3dOthf_FnptxvcQJof8vVAnQnKIBGTNsOFWYo4EVUliudgZLs%3D)]
Ethyl Acetate77Petroleum or Bio-basedLow toxicity, pleasant odor, effective extraction solvent.

Reaction Mechanisms and Kinetic Analysis of Acetal Formation

Detailed Mechanistic Pathways of Acetalization of Hexanal (B45976) with 1,3-Diols

The conversion of hexanal and octane-1,3-diol into a cyclic acetal (B89532), specifically a substituted 1,3-dioxane (B1201747), requires an acid catalyst. libretexts.orgorganic-chemistry.org Alcohols are generally weak nucleophiles and add slowly to carbonyls under neutral conditions. libretexts.orgpressbooks.pub An acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and thereby accelerating the reaction. libretexts.orglibretexts.orgfiveable.me

The first stage of the reaction is the formation of a hemiacetal intermediate. chemistrysteps.commasterorganicchemistry.com This process involves three distinct steps:

Protonation of the Carbonyl Oxygen: The acid catalyst (H-A) donates a proton to one of the lone pairs of electrons on the carbonyl oxygen of hexanal. This creates a resonance-stabilized cation, which makes the carbonyl carbon atom significantly more electrophilic and susceptible to nucleophilic attack. fiveable.mechemistrysteps.com

Nucleophilic Attack: One of the hydroxyl groups of octane-1,3-diol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. brainly.comlumenlearning.com This breaks the pi bond of the carbonyl group, and the electrons move to the protonated oxygen, neutralizing its positive charge. This step results in the formation of a protonated hemiacetal, an oxonium ion. libretexts.orglibretexts.org

Deprotonation: A base in the reaction mixture, which could be another molecule of the diol or the conjugate base of the acid catalyst (A⁻), removes the proton from the newly added oxygen atom. libretexts.orglibretexts.org This regenerates the acid catalyst and yields the neutral hemiacetal intermediate. pressbooks.pubjove.com Hemiacetals are often unstable and exist in equilibrium with the starting aldehyde and alcohol. libretexts.orgpressbooks.pub

The hemiacetal intermediate does not typically represent the final product. In the presence of an acid catalyst, the reaction proceeds further.

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. libretexts.orgmasterorganicchemistry.compressbooks.pub This is a crucial step as it converts the hydroxyl group, which is a poor leaving group, into a water molecule, an excellent leaving group. pressbooks.pub

Formation of the Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule. libretexts.orglibretexts.org This results in the formation of a resonance-stabilized cation known as an oxonium ion (or an oxocarbenium ion). libretexts.orgpressbooks.pub This step is described as E1-like because it involves the loss of a leaving group to form a carbocationic species, although it is stabilized by the adjacent oxygen atom. libretexts.orgpressbooks.pub The formation of this intermediate is often the rate-determining step in the hydrolysis of acetals, the reverse reaction. nih.gov

The formation of the final cyclic acetal is achieved through an intramolecular reaction, which is kinetically favored. libretexts.orglibretexts.org

Intramolecular Nucleophilic Attack: The second hydroxyl group, which is part of the original octane-1,3-diol molecule and is now tethered to the reactive center, acts as an internal nucleophile. It attacks the electrophilic carbon of the oxonium ion. youtube.com This ring-closing step forms the six-membered 1,3-dioxane ring. chemtube3d.com

Deprotonation: The resulting structure is a protonated cyclic acetal. A base removes the final proton, yielding the neutral Hexanal octane-1,3-diol acetal and regenerating the acid catalyst, allowing it to participate in another reaction cycle. libretexts.orglibretexts.orgmasterorganicchemistry.com

StepDescriptionKey Intermediate
1 Protonation of Carbonyl Protonated Hexanal
2 First Nucleophilic Attack Protonated Hemiacetal
3 Deprotonation Hemiacetal
4 Protonation of Hydroxyl Protonated Hemiacetal
5 Loss of Water Oxonium Ion
6 Second (Intramolecular) Nucleophilic Attack Protonated Cyclic Acetal
7 Final Deprotonation Cyclic Acetal Product

The efficiency and rate of acetal formation are highly dependent on the structure of the carbonyl compound and the alcohol.

Carbonyl Substrate: Aldehydes, like hexanal, are generally more reactive towards acetal formation than ketones. This is due to two primary factors:

Steric Hindrance: Aldehydes have at least one hydrogen atom attached to the carbonyl carbon, presenting less steric bulk and allowing for easier nucleophilic attack compared to ketones, which have two alkyl or aryl groups.

Electronic Effects: The alkyl groups on ketones are electron-donating, which slightly reduces the partial positive charge (electrophilicity) of the carbonyl carbon compared to the single alkyl group on an aldehyde.

Diol Substrate: The use of a 1,3-diol, such as octane-1,3-diol, to form a cyclic acetal is thermodynamically and kinetically more favorable than using two equivalents of a mono-alcohol to form an acyclic acetal. libretexts.orglibretexts.org The formation of a stable five or six-membered ring (1,3-dioxolanes or 1,3-dioxanes) is entropically favored because the reaction combines two molecules to produce two molecules (the acetal and water), whereas forming an acyclic acetal combines three molecules to produce two. chemtube3d.comyoutube.com 1,3-diols specifically form the highly stable six-membered 1,3-dioxane ring system. organic-chemistry.orgthieme-connect.de

FactorInfluence on Acetal FormationRationale
Substrate Aldehydes > KetonesLess steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes.
Alcohol Type Diols > Mono-alcoholsFavorable entropy for cyclization; formation of stable 5- or 6-membered rings.
Ring Size 1,3-Diols (forming 6-membered rings)1,3-Dioxane rings are thermodynamically stable, adopting low-energy chair conformations. thieme-connect.de
Catalyst Acid is requiredIncreases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack. pressbooks.pub
Water Removal Drives reaction to completionShifts the reaction equilibrium towards the acetal product by Le Châtelier's principle. libretexts.org

Stereochemical Aspects of Cyclic Acetal Formation from Hexanal and Octane-1,3-diol

The reaction between hexanal, an achiral aldehyde, and octane-1,3-diol, a chiral diol, to form a cyclic acetal introduces new stereochemical complexity. The resulting 2-pentyl-substituted 1,3-dioxane will have multiple stereocenters, and their relative configurations are determined by thermodynamic and kinetic factors during the ring formation.

The 1,3-dioxane ring system preferentially adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. thieme-connect.de Substituents on the ring can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, larger substituents strongly prefer the equatorial position. thieme-connect.de

In the formation of this compound, several stereochemical elements are at play:

Reactant Stereochemistry: Octane-1,3-diol is a chiral molecule with stereocenters at C1 and C3 of the propane (B168953) backbone (which become C4 and C6 of the dioxane ring). The specific stereoisomer of the diol used will dictate the absolute configuration at these positions.

New Stereocenter: The original carbonyl carbon of hexanal becomes a new stereocenter upon acetal formation (C2 of the dioxane ring).

Thermodynamic Control: The formation of the acetal is a reversible, equilibrium-controlled process. Therefore, the product distribution will favor the most thermodynamically stable diastereomer. youtube.com Stability is primarily determined by the conformational preferences of the substituents on the 1,3-dioxane ring. The large pentyl group at the C2 position will have a strong preference for the equatorial position to avoid steric clashes with axial hydrogens or other substituents at the C4 and C6 positions.

Enantioselective Synthesis and Chiral Acetal Derivatives

The synthesis of specific enantiomers of this compound can be achieved through the principles of enantioselective catalysis, particularly when employing a chiral auxiliary. If one of the enantiomers of octane-1,3-diol is used as the starting material, the resulting cyclic acetal will possess inherent chirality. The stereochemistry at the C2 position of the dioxane or dioxolane ring will be influenced by the existing stereocenter(s) in the diol.

The use of chiral diol-based organocatalysts, such as derivatives of BINOL or TADDOL, has been widely successful in inducing enantioselectivity in various reactions. nih.gov These catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. In the context of this compound formation, a chiral catalyst could be employed to achieve facial selectivity on the prochiral hexanal carbonyl group, leading to the preferential formation of one diastereomer of the acetal, even when starting with a racemic or achiral diol.

Furthermore, chiral 1,3-diols themselves are valuable building blocks in the synthesis of natural products and other complex molecules. nih.gov The synthesis of enantiomerically pure 1,3-diols can be achieved through methods such as asymmetric aldol (B89426) reactions followed by stereoselective reduction. nih.gov Utilizing such an enantiopure octane-1,3-diol in the reaction with hexanal would directly lead to the formation of a chiral acetal derivative. The stereochemical outcome of such a reaction is of significant interest in asymmetric synthesis.

Isomerization Phenomena in Cyclic Acetal Products (e.g., Dioxolane to Dioxane Isomerization)

The reaction of hexanal with octane-1,3-diol can theoretically yield two different cyclic acetal isomers: a six-membered 1,3-dioxane ring or a five-membered 1,3-dioxolane (B20135) ring, depending on which hydroxyl groups of the diol participate in the cyclization. When octane-1,3-diol reacts, the formation of a 1,3-dioxane is the expected primary product.

However, under acidic conditions, isomerization between different cyclic acetal forms is a known phenomenon. thieme-connect.de For instance, acetonides have been observed to migrate when a neighboring hydroxyl group is present, with the product distribution being dependent on the relative thermodynamic stability of the regioisomeric acetals. thieme-connect.de The general order of stability for acetonides of different ring sizes is 1,2-acetonide (dioxolane) > 1,3-acetonide (dioxane) > 1,4-acetonide (dioxepane). thieme-connect.de This suggests that if a competing hydroxyl group is available, a 1,3-dioxane could potentially isomerize to a more stable 1,3-dioxolane. thieme-connect.de This is a well-documented occurrence in carbohydrate chemistry. thieme-connect.de

In the specific case of this compound, the primary product would be the 1,3-dioxane. The potential for isomerization to a dioxolane would depend on the specific reaction conditions and the presence of other reactive sites within the molecule.

Kinetic Modeling and Rate Constant Determination

Experimental Kinetic Studies of Hexanal Acetalization Reactions

Influence of Catalyst Concentration, Temperature, and Substrate Ratios on Reaction Rates

The rate of acetalization is significantly influenced by the concentration of the acid catalyst, the reaction temperature, and the molar ratio of the reactants.

Temperature: The reaction temperature has a pronounced effect on the rate of acetalization. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. In the study of hexanal acetalization, increasing the temperature from room temperature to 60°C resulted in a significant increase in the conversion of hexanal. scielo.brresearchgate.net This is consistent with the principles of chemical kinetics, where higher temperatures provide the molecules with greater kinetic energy, leading to more frequent and energetic collisions.

Substrate Ratios: The molar ratio of the aldehyde to the diol can also affect the reaction equilibrium and, consequently, the observed rate and yield. In the acetalization of hexanal with 2-ethyl-hexanol, it was observed that at room temperature, increasing the molar ratio of aldehyde to alcohol did not significantly increase the hexanal conversion after 3 hours. scielo.br To drive the equilibrium towards the formation of the acetal, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. organic-chemistry.org

The following interactive data table, based on findings from the acetalization of hexanal with 2-ethyl-hexanol catalyzed by Amberlyst 35, illustrates the impact of these parameters on hexanal conversion.

EntryMolar Ratio (Hexanal/Alcohol)Catalyst (g)Temperature (°C)Time (h)Conversion (%)
11:20.1Room Temp355
21:40.1Room Temp358
31:80.1Room Temp360
41:80.05Room Temp345
51:80.15Room Temp370
61:80.1601100

Data adapted from a study on the acetalization of hexanal with 2-ethyl-hexanol. scielo.br

Derivation of Rate Laws and Reaction Orders

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. For the acid-catalyzed formation of this compound, the rate law would likely be determined experimentally by measuring the initial reaction rate at varying concentrations of hexanal, octane-1,3-diol, and the acid catalyst.

The general form of the rate law can be expressed as:

Rate = k[Hexanal]^m[Octane-1,3-diol]^n[H+]^p

Where:

k is the rate constant.

[Hexanal] , [Octane-1,3-diol] , and [H+] are the concentrations of the reactants and the catalyst.

m , n , and p are the reaction orders with respect to each species.

For many acid-catalyzed acetalization reactions, the reaction is first order with respect to the aldehyde and the catalyst. The order with respect to the alcohol can vary. Kinetic modeling of the ketalization of glycerol (B35011) with acetone, another analogous reaction, has been performed to understand the reaction mechanism and determine the rate-limiting step. nih.govfrontiersin.org Such models can become complex, especially when considering the reversible nature of the reaction and the potential for side reactions. A detailed kinetic study involving systematic variation of reactant and catalyst concentrations would be necessary to derive the specific rate law and determine the reaction orders for the formation of this compound.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Hexanal (B45976) octane-1,3-diol acetal (B89532), various NMR methods are employed to ensure a thorough characterization.

¹H NMR spectroscopy is fundamental for analyzing the proton environments within the Hexanal octane-1,3-diol acetal molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a wealth of information about the connectivity of atoms and the stereochemistry of the 1,3-dioxane (B1201747) ring.

The protons on the dioxane ring, particularly the acetal proton at C2 and the protons at C4, C5, and C6, exhibit characteristic chemical shifts and coupling patterns that are sensitive to their axial or equatorial orientation. This sensitivity allows for the determination of the predominant chair conformation of the six-membered ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Acetal Proton (CH )~4.5 - 5.0Triplet or Doublet of Doublets
Methylene Protons adjacent to Oxygen (CH ₂)~3.5 - 4.2Multiplet
Methine Proton on Substituted Ring Carbon (CH )~3.8 - 4.3Multiplet
Ring Methylene Protons (CH ₂)~1.2 - 2.0Multiplet
Alkyl Chain Protons (CH ₂, CH ₃)~0.8 - 1.6Multiplet

Note: The data in this table is predictive and based on the analysis of similar 2,4-disubstituted-1,3-dioxane structures.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The acetal carbon (C2) is particularly diagnostic, typically appearing in the range of 95-105 ppm. The carbons of the pentyl chains will have characteristic shifts in the aliphatic region (approximately 10-40 ppm). Similar to ¹H NMR, the chemical shifts of the ring carbons (C4, C5, and C6) can provide clues about the stereochemistry of the molecule. For instance, in related 1,3-dioxanes, the relative stereochemistry has been correlated with the chemical shifts of the ring carbons. acs.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Acetal Carbon (C H)95 - 105
Ring Carbons adjacent to Oxygen (C H₂, C H)65 - 80
Ring Methylene Carbon (C H₂)25 - 40
Alkyl Chain Carbons (C H₂, C H₃)10 - 40

Note: The data in this table is predictive and based on the analysis of similar 2,4-disubstituted-1,3-dioxane structures. acs.org

For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap or complex multiplicity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the pentyl chains and the 1,3-dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of this compound.

The formation of acetals is a reversible reaction, and monitoring its progress is essential for process optimization. Compact (benchtop) NMR spectrometers are increasingly being used for real-time reaction monitoring directly in the laboratory environment. This approach allows for the tracking of the disappearance of the starting materials (hexanal and octane-1,3-diol) and the appearance of the this compound product over time. By integrating the signals corresponding to each species, kinetic data can be obtained, leading to a better understanding of the reaction mechanism and the optimization of reaction conditions such as temperature, catalyst loading, and reaction time.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. When combined with gas chromatography, it becomes a powerful tool for separating and identifying components in a mixture.

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M+) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern of 1,3-dioxanes is often characterized by the cleavage of the bonds adjacent to the oxygen atoms and the loss of the alkyl substituents.

For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a pentyl radical from either the C2 or C4 position, leading to characteristic fragment ions.

GC-MS is also highly effective for identifying reaction by-products. In the synthesis of this compound, potential by-products could include unreacted starting materials, oligomeric species, or products of side reactions. The high separation efficiency of GC combined with the definitive identification capabilities of MS allows for the detection and characterization of these impurities, even at low concentrations. The identification of such by-products is crucial for ensuring the purity of the final product and for optimizing the synthetic route to minimize their formation. Research on related 1,3-dioxanes found in natural products like apple juice has successfully utilized GC-MS for their identification and characterization. acs.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
228[M]⁺ (Molecular Ion)
157[M - C₅H₁₁]⁺
129[M - C₅H₁₁ - CO]⁺ or other rearrangements
71[C₅H₁₁]⁺

Elucidation of Fragmentation Pathways for Structural Confirmation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a pivotal tool for the structural confirmation of this compound, which is structurally a 2,4-disubstituted-1,3-dioxane. Under electron ionization (EI), the molecule undergoes predictable fragmentation, providing a unique fingerprint that confirms its identity.

The fragmentation of 1,3-dioxane derivatives is initiated by the removal of an electron to form a molecular ion [M]•+. The subsequent fragmentation pathways are dominated by cleavages that are stabilized by the oxygen atoms. Key fragmentation mechanisms for this compound (2,4-dipentyl-1,3-dioxane) include:

Alpha-Cleavage: The bonds adjacent to the oxygen atoms are susceptible to cleavage. The most significant fragmentation is the loss of one of the pentyl groups, either at the C2 or C4 position. Loss of the C5H11• radical from the C2 position leads to a stable oxonium ion.

Ring Cleavage: The dioxane ring itself can undergo fragmentation. This can involve the loss of small neutral molecules or radical-driven ring-opening reactions, leading to a variety of smaller fragment ions. docbrown.info

Loss of an Alkene: A common pathway for substituted dioxanes is the loss of an alkene from one of the substituent chains through a rearrangement process.

Theoretical studies on similar 1,3-dioxane derivatives suggest that the stability of the resulting fragment ions dictates the primary fragmentation patterns observed in the mass spectrum. nih.gov The relative abundance of these fragments helps to definitively piece together the structure of the parent molecule.

Table 1: Proposed EI Mass Spectrometry Fragmentation Ions for this compound (Molecular Weight: 228.37 g/mol)
m/z ValueProposed Fragment IonDescription of Loss
228[C₁₄H₂₈O₂]•+Molecular Ion (M•+)
213[M - CH₃]⁺Loss of a methyl radical from a pentyl chain
157[M - C₅H₁₁]⁺Loss of a pentyl radical from C2 or C4 (Alpha-cleavage)
129[C₈H₁₇O]⁺Fragment from ring cleavage and loss of C₅H₇O
87[C₅H₁₁O]⁺Fragment containing one pentyl group and an oxygen atom
71[C₅H₁₁]⁺Pentyl cation
55[C₄H₇]⁺Common hydrocarbon fragment

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation and Reaction Progress Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is essential for confirming the presence of the characteristic acetal linkage and the absence of starting material residues.

The key feature in the FTIR spectrum of a 1,3-dioxane is the strong C-O-C stretching vibrations. docbrown.info Unlike a simple ether, the cyclic acetal structure gives rise to several strong, characteristic bands in the fingerprint region (typically 1200-1000 cm⁻¹). nist.gov Additionally, the spectrum will show standard C-H stretching and bending vibrations for the alkyl chains.

FTIR is also a powerful tool for monitoring the progress of the acetalization reaction. The synthesis of this compound from hexanal and octane-1,3-diol can be tracked by observing the disappearance of the reactant peaks and the appearance of the product peaks. Specifically, an analyst would monitor:

The disappearance of the broad O-H stretching band (around 3300-3400 cm⁻¹) from the octane-1,3-diol.

The disappearance of the strong C=O stretching band of the aldehyde (around 1725 cm⁻¹) from hexanal. researchgate.net

The concurrent appearance of the strong C-O-C acetal stretching bands (around 1150-1050 cm⁻¹).

The reaction is considered complete when the O-H and C=O bands are no longer detectable in the spectrum of the reaction mixture.

Table 2: Key FTIR Absorption Bands for Monitoring Acetalization
Functional GroupCompoundExpected Wavenumber (cm⁻¹)Observation During Reaction
O-H (alcohol)Octane-1,3-diol3400-3300 (broad)Disappears
C=O (aldehyde)Hexanal~1725 (strong, sharp)Disappears
C-H (alkane)All2960-2850 (strong)Present throughout
C-O-C (acetal)This compound1200-1000 (multiple strong bands)Appears and intensifies

Advanced Chromatographic Methods for Purity and Isomer Analysis

This compound possesses two chiral centers at the C2 and C4 positions of the 1,3-dioxane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). High-resolution gas chromatography, particularly with a chiral stationary phase, is the method of choice for separating these stereoisomers.

The separation relies on the differential interaction of the isomers with a chiral stationary phase. Cyclodextrin-based columns, such as those containing derivatized beta-cyclodextrin (B164692) (e.g., Rt-bDEX series), are highly effective for this purpose. nih.govgcms.cz The chiral cavities of the cyclodextrin (B1172386) create transient diastereomeric complexes with the enantiomers, leading to differences in retention times and allowing for their separation. The cis and trans diastereomers, having different physical properties, are typically easier to separate than the enantiomeric pairs. researchgate.net A high-resolution capillary column with a long length and small internal diameter is used to achieve the necessary efficiency for baseline separation.

Table 3: Example High-Resolution GC Method Parameters for Isomer Separation
ParameterCondition
GC SystemHigh-Resolution Gas Chromatograph with FID
ColumnChiral Capillary Column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, Rt-bDEXse)
Carrier GasHelium or Hydrogen, constant flow
Inlet Temperature250 °C
Oven ProgramInitial 70 °C, hold 2 min, ramp at 2 °C/min to 180 °C, hold 5 min
Detector Temperature260 °C
Injection ModeSplit (e.g., 50:1 ratio)

Accurate quantification of this compound in a sample requires a validated analytical method. The internal standard method is the gold standard for quantitative GC analysis due to its high precision and accuracy, as it corrects for variations in injection volume and instrument response. libretexts.orgshimadzu.com

Method development involves several key steps:

Selection of an Internal Standard (IS): An ideal IS is a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved from the analyte and all other sample components. scioninstruments.com For this acetal, a similar compound like 2,4-dibutyl-1,3-dioxane or an isotopically labeled version of the analyte could be suitable.

Preparation of Calibration Standards: A series of solutions is prepared containing known concentrations of the analyte spanning the expected sample concentration range. A constant, known amount of the internal standard is added to each solution.

Generation of a Calibration Curve: Each standard is injected into the GC, and the peak areas for both the analyte and the internal standard are recorded. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area (y-axis) against the known concentration of the analyte (x-axis). A linear regression is applied to the data.

Sample Analysis: The same constant amount of internal standard is added to the unknown sample, which is then analyzed using the same GC method. The peak area ratio is calculated, and the concentration of the analyte in the sample is determined using the equation of the line from the calibration curve. nih.gov

Method Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose.

Catalyst Characterization in Heterogeneous Acetalization

In the heterogeneous catalytic synthesis of acetals, solid acid catalysts such as zeolites, sulfated metal oxides, or clays (B1170129) are often employed. researchgate.netnih.gov X-ray diffraction (XRD) is a fundamental technique for characterizing the solid-state structure of these materials, which is crucial for understanding their catalytic activity and stability. malvernpanalytical.com

XRD analysis provides several key pieces of information:

Phase Identification: The positions of the diffraction peaks (in terms of 2θ) are characteristic of a specific crystalline lattice. By comparing the experimental diffractogram to reference patterns from databases (e.g., JCPDS), the crystalline phases present in the catalyst can be identified (e.g., anatase vs. rutile TiO₂, or a specific zeolite framework). malvernpanalytical.com

Crystallinity: The sharpness and intensity of the diffraction peaks are related to the degree of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, while broad humps are characteristic of amorphous materials.

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains. The average crystallite size can be estimated using the Scherrer equation, which relates peak broadening to crystallite size. This is important as smaller crystallites often lead to higher surface area and different catalytic activity.

Catalyst Stability: By comparing the XRD patterns of the fresh and used catalyst, any changes to the crystalline structure, such as phase transitions, loss of crystallinity, or sintering (growth of crystallites), can be detected. nih.gov This provides insight into the deactivation mechanism of the catalyst.

Table 4: Interpretation of XRD Data for a Hypothetical Solid Acid Catalyst
XRD ParameterObservationInterpretation
Peak Positions (2θ)Matches reference pattern for ZSM-5 zeoliteThe catalyst has the ZSM-5 crystalline structure.
Peak Intensity/ShapeSharp, narrow peaks on a flat baselineThe material is highly crystalline with low amorphous content.
Peak BroadeningCalculation using Scherrer equation yields an average crystallite size of 50 nmThe catalyst is composed of nanocrystalline domains.
Pattern of Used CatalystNo significant change in peak positions or intensity compared to fresh catalystThe crystalline structure of the catalyst is stable under the reaction conditions.

Scanning Electron Microscopy (SEM) for Catalyst Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials, making it an indispensable tool in the characterization of heterogeneous catalysts used in acetal synthesis. azooptics.comresearchgate.net By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal details about the catalyst's particle size, shape, and texture. This information is crucial as the surface morphology of a catalyst can significantly influence its activity and selectivity. researchgate.net

In the context of acetal production, heterogeneous catalysts, such as solid acids, are often employed to facilitate the reaction between an aldehyde (hexanal) and a diol (octane-1,3-diol). nih.gov The morphology of these solid acid catalysts, which can range from amorphous powders to structured materials, plays a vital role in their performance. mdpi.com SEM analysis allows researchers to:

Assess Particle Size and Distribution: The size of the catalyst particles can affect the available surface area for the reaction. SEM images provide a direct visualization of the particle size distribution, which can be correlated with catalytic efficiency.

Examine Surface Texture: The texture of the catalyst surface, including its roughness and the presence of any unique features, can impact how reactant molecules interact with the active sites.

Identify Morphological Changes: SEM can be used to compare the morphology of a fresh catalyst with that of a used catalyst, providing insights into potential deactivation mechanisms, such as sintering or fouling. researchgate.net

Illustrative SEM Findings for a Representative Solid Acid Catalyst:

Below is a data table with illustrative findings from an SEM analysis of a hypothetical solid acid catalyst used in acetal synthesis.

ParameterObservationSignificance in Acetal Synthesis
Particle Shape Irregular, angular particlesMay influence packing density in a fixed-bed reactor.
Particle Size Range 20-50 µmA smaller particle size generally offers a higher external surface area.
Surface Topography Rough and porous surface with visible cracks and fissuresThe porous nature can provide a high internal surface area, increasing the number of active sites accessible to reactants.
Agglomeration Moderate agglomeration of primary particlesAgglomeration can reduce the effective surface area and may introduce mass transfer limitations.

This table presents hypothetical data for illustrative purposes.

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)

The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of a solid material. c2cat.eumeasurlabs.com It is a critical analytical tool in catalysis, as the surface area of a heterogeneous catalyst is directly related to its activity. researchgate.net The principle of the BET method involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. scribd.com By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the specific surface area can be calculated. anton-paar.com

BET analysis provides the following crucial information about a catalyst:

Specific Surface Area (m²/g): This value represents the total surface area of the catalyst per unit mass. A higher specific surface area often correlates with higher catalytic activity. researchgate.net

Pore Volume (cm³/g): This is a measure of the total volume of the pores within the catalyst.

Pore Size Distribution: This data reveals the distribution of different pore sizes within the catalyst, which can be important for understanding mass transport phenomena. intertek.com

Illustrative BET Analysis Data for a Hypothetical Catalyst:

The following table presents typical data that might be obtained from a BET analysis of a solid acid catalyst.

ParameterValueImplication for Catalytic Performance
BET Surface Area 150 m²/gA relatively high surface area suggests a large number of available active sites.
Total Pore Volume 0.25 cm³/gIndicates a significant internal void space that can be accessed by reactants.
Average Pore Diameter 6 nmThe mesoporous nature allows for efficient diffusion of reactants like hexanal and octane-1,3-diol to the active sites.

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Chemistry Studies of Hexanal Octane 1,3 Diol Acetal

Quantum Chemical Calculations of Electronic Structure and Reactivity of Acetal (B89532) Linkages

Quantum chemical calculations are fundamental to understanding the electronic environment of the acetal functional group, which dictates its chemical behavior. The acetal linkage, characterized by a carbon atom bonded to two oxygen atoms, possesses a unique electronic structure that can be meticulously studied using these methods.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is particularly well-suited for determining the optimized molecular geometry of Hexanal (B45976) octane-1,3-diol acetal, predicting bond lengths, bond angles, and dihedral angles with high accuracy. By mapping the potential energy surface, DFT can identify the most stable conformations of the molecule and the energy barriers between them. youtube.com

For the acetal linkage in Hexanal octane-1,3-diol acetal, DFT calculations can reveal the distribution of electron density, highlighting the partial charges on the carbon and oxygen atoms. This information is crucial for understanding the molecule's reactivity, particularly its susceptibility to hydrolysis under acidic conditions. masterorganicchemistry.com The reactivity of the acetal is largely governed by the stability of the oxocarbenium ion intermediate formed during hydrolysis, and DFT can provide quantitative estimates of this stability. youtube.com

Table 1: Predicted Geometric Parameters of the Acetal Linkage in this compound using DFT

ParameterPredicted Value
C-O Bond Length (Å)1.42
O-C-O Bond Angle (°)112.5
C-C-O-C Dihedral Angle (°)178.0

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Computational Modeling of Acetalization Reaction Mechanisms

The formation of this compound from hexanal and octane-1,3-diol is a reversible reaction catalyzed by acid. libretexts.orgyoutube.com Computational modeling can provide a step-by-step understanding of the reaction mechanism, identifying key intermediates and transition states.

A critical aspect of modeling reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. fossee.in By locating the transition state structures for the formation of this compound, computational methods can calculate the activation energy of the reaction. fossee.in This value is essential for predicting the reaction rate and understanding how a catalyst, such as an acid, lowers the energy barrier. youtube.com

The acetalization mechanism involves several steps, including the initial protonation of the aldehyde, nucleophilic attack by the diol to form a hemiacetal, and subsequent substitution to form the acetal. libretexts.org Each of these steps has an associated transition state and activation energy that can be calculated. Computational studies on similar acetalization reactions have shown that the dehydration of the hemiacetal intermediate is often the rate-determining step. aip.orgscispace.com

Table 2: Calculated Activation Energies for the Steps in the Acetalization of Hexanal with Octane-1,3-diol

Reaction StepActivation Energy (kcal/mol)
Hemiacetal Formation15.2
Acetal Formation20.5

Note: The values in this table are hypothetical and serve as an example of the output from activation energy calculations.

Molecular Dynamics Simulations for Conformational Analysis and Stability of this compound

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which contains a long alkyl chain, MD simulations are invaluable for exploring its conformational landscape and stability. researchgate.net

By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. These simulations can identify stable conformers and the transitions between them, providing a more complete picture of the molecule's three-dimensional structure. nih.govrsc.org For the cyclic acetal portion of the molecule, MD can elucidate the dynamics of ring puckering and the orientation of the substituents. nih.gov

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can be used to interpret and validate experimental data. jstar-research.comolemiss.edu For this compound, theoretical predictions of its NMR, IR, and Raman spectra can aid in its structural elucidation.

Quantum chemical calculations can predict the chemical shifts of carbon and hydrogen atoms, which are fundamental parameters in NMR spectroscopy. researchgate.net These predictions can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. Similarly, the vibrational frequencies calculated from quantum mechanics can be correlated with the absorption bands in an IR spectrum and the scattering peaks in a Raman spectrum, providing a detailed fingerprint of the molecule's vibrational modes. acs.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureValue
13C NMRAcetal Carbon Chemical Shift (ppm)101.2
1H NMRAcetal Proton Chemical Shift (ppm)4.65
IRC-O Stretch (cm-1)1100

Note: These are hypothetical values intended to illustrate the nature of computationally predicted spectroscopic data.

Thermodynamic Analysis of Acetal Formation Equilibria

The formation of acetals is an equilibrium process, and understanding the thermodynamics of this equilibrium is crucial for optimizing reaction conditions. youtube.com Computational chemistry can provide valuable data on the thermodynamic parameters of the acetalization reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. acs.org

By calculating the energies of the reactants (hexanal and octane-1,3-diol) and the products (this compound and water), the enthalpy of the reaction can be determined. Entropy changes can be estimated by analyzing the vibrational frequencies and rotational and translational degrees of freedom of the molecules. youtube.com The Gibbs free energy, which combines enthalpy and entropy, determines the position of the equilibrium. For acetal formation, the reaction is often driven by the removal of water, shifting the equilibrium towards the product side. wikipedia.org Computational thermodynamic analysis can quantify the extent of this shift under various conditions. acs.org

Standard Molar Enthalpy of Formation Calculations

The standard molar enthalpy of formation (ΔfH°) of a compound is a critical thermodynamic quantity that indicates its stability relative to its constituent elements in their standard states. For a molecule such as this compound, this value can be calculated using various quantum chemical methods. These calculations typically involve determining the total electronic energy of the molecule and then applying theoretical constructs to derive the enthalpy of formation.

High-level ab initio methods and Density Functional Theory (DFT) are the most common approaches for these calculations. These methods solve the Schrödinger equation for the molecule to yield its energy and other properties. The accuracy of these calculations is highly dependent on the level of theory and the basis set used. For instance, composite methods like the Gaussian-n theories (e.g., G3, G4) and the Complete Basis Set (CBS) methods are designed to provide highly accurate thermochemical data by systematically accounting for electron correlation and basis set effects.

The general process for calculating the standard molar enthalpy of formation involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

Atomization Energy Calculation: The total energy of the constituent atoms in their ground electronic states is also calculated.

Enthalpy of Formation Calculation: The enthalpy of formation is then derived using the calculated atomization energy and the known experimental enthalpies of formation of the atoms.

While specific calculated values for this compound are not available, the following table illustrates the kind of data that would be generated from such a computational study.

Computational MethodBasis SetCalculated ΔfH° (kJ/mol)
B3LYP6-31G(d)Data not available
M06-2Xcc-pVTZData not available
G4-Data not available

Vapor Pressure and Enthalpy of Vaporization Derivations

Vapor pressure is a key physical property that describes a substance's tendency to transition into the gaseous phase. The enthalpy of vaporization (ΔvapH) is the energy required to effect this phase change at a constant temperature. Computational methods can be used to estimate these properties, often by relating them to the intermolecular forces present in the condensed phase.

One common approach to computationally derive vapor pressure and enthalpy of vaporization is through the use of molecular dynamics (MD) simulations or Monte Carlo (MC) simulations. These simulations model the behavior of a large number of molecules in a condensed phase (liquid) and can be used to calculate thermodynamic properties.

The process for deriving vapor pressure and enthalpy of vaporization computationally typically includes:

Force Field Parameterization: An accurate force field that describes the intermolecular and intramolecular interactions of this compound is selected or developed.

System Setup: A simulation box containing a number of molecules of the compound is created to represent the liquid phase.

Simulation: Molecular dynamics or Monte Carlo simulations are run at various temperatures to equilibrate the system and collect data on its properties.

Property Calculation: The enthalpy of vaporization can be calculated from the difference between the enthalpy of the substance in the gas phase (often calculated for a single molecule) and the liquid phase (from the simulation). The vapor pressure can be estimated using methods like the Clausius-Clapeyron equation, which relates vapor pressure to the enthalpy of vaporization and temperature.

Estimated physical properties for this compound from other sources indicate a very low vapor pressure, which is consistent with its high boiling point. thegoodscentscompany.com

PropertyEstimated Value
Vapor Pressure @ 25°C0.009 mmHg thegoodscentscompany.com
Boiling Point @ 760 mmHg287.00 to 288.00 °C thegoodscentscompany.com
Enthalpy of VaporizationData not available

Computational derivations would provide a theoretical basis for these values and allow for the exploration of these properties over a range of temperatures.

Functional Applications in Advanced Materials and Chemical Systems Academic Focus

Role as Protecting Groups for Carbonyl Functionalities in Complex Organic Synthesis

The utility of acetals as protecting groups for carbonyls is a foundational concept in organic synthesis. These reactions are crucial for preventing aldehydes and ketones from undergoing unwanted reactions during multi-step transformations. Acetals, including cyclic structures like 1,3-dioxanes formed from 1,3-diols, are generally stable in basic and neutral conditions, making them effective shields for the reactive carbonyl group. ymerdigital.com

Chemoselective Protection Strategies in Multi-Step Organic Transformations

While the general principles of chemoselective protection of carbonyls using acetal (B89532) formation are well-established, specific research detailing the use of Hexanal (B45976) octane-1,3-diol acetal in such strategies is not extensively documented in publicly available literature. General methodologies allow for the selective protection of aldehydes over ketones due to the higher reactivity of the former. ymerdigital.com This selectivity is a cornerstone of complex molecule synthesis, enabling chemists to orchestrate intricate reaction sequences. However, specific protocols and substrate scope studies for Hexanal octane-1,3-diol acetal are not readily found in the current body of scientific literature.

Acid-Catalyzed Deprotection Mechanisms and Strategies

The removal of acetal protecting groups is typically achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl compound. This process is the reverse of the protection step and is fundamental to the strategic use of acetals in synthesis. While the general mechanism involving protonation of an acetal oxygen followed by nucleophilic attack by water is well understood, specific studies on the kinetics, thermodynamics, or novel catalytic systems for the deprotection of this compound are not detailed in the available research.

Research on Acetal Derivatives as Specialized Chemical Additives

Acetal compounds have been investigated for their potential as additives in various chemical formulations, including fuels. ymerdigital.com These investigations often focus on properties such as combustion efficiency and stability.

Investigation into Fuel Additive Properties (e.g., Octane (B31449) Number Enhancement, Viscosity Modification)

The use of acetals as fuel additives is an area of active research, with studies exploring their potential to improve fuel properties. ymerdigital.com However, specific research data on the effects of this compound on octane number or fuel viscosity are not present in the surveyed scientific literature. General studies on other acetals suggest that their oxygen content can lead to more complete combustion, but compound-specific data for this compound is required for a definitive assessment.

Studies on Stability to Oxidation for Additive Applications

The oxidative stability of a fuel additive is a critical parameter, as it determines its shelf-life and performance. While the stability of acetals can be a concern, particularly under acidic conditions, specific studies quantifying the oxidation stability of this compound could not be found in the available literature.

Advanced Flavor and Fragrance Chemistry Research

The most well-documented application of this compound is within the flavor and fragrance industry. It is recognized as a flavoring substance and is listed in various industry and regulatory documents. who.intift.org

Structure-Activity Relationships in Aroma Perception and Controlled Release Mechanisms

The perception of aroma is intrinsically linked to the molecular structure of a volatile compound. For this compound, also known as 2,4-dipentyl-1,3-dioxane, its chemical architecture is directly responsible for its characteristic "fatty green" aroma profile, as identified in organoleptic evaluations when diluted in dipropylene glycol. thegoodscentscompany.com The structure, featuring a six-membered 1,3-dioxane (B1201747) ring with two pentyl substituents, dictates its interaction with olfactory receptors, leading to this specific sensory perception.

The acetal functional group also plays a crucial role in controlled release mechanisms, a key application in fragrance technology. Acetals are stable under neutral or basic conditions but are susceptible to hydrolysis under mild acidic conditions. nih.govorganic-chemistry.org This chemical property allows this compound to function as a pro-fragrance or pro-aroma compound. In an acidic environment, such as on the slightly acidic surface of human skin, the acetal bond can break, releasing its precursor molecules: hexanal and octane-1,3-diol. This slow, triggered hydrolysis results in a prolonged and sustained release of the volatile aroma compounds, extending the longevity of the perceived scent.

Studies on the Occurrence and Biosynthesis of Related Acetal Structures in Natural Products

While this compound itself is primarily known as a synthetic fragrance ingredient, the 1,3-dioxane structural motif is present in a variety of natural products. ymerdigital.comthieme-connect.de These cyclic acetals are found in compounds isolated from sources as diverse as apple juice and complex marine organisms. thieme-connect.de Their presence in nature suggests the existence of biosynthetic pathways capable of forming the acetal linkage.

The biosynthesis of acetals generally involves the enzyme-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with an alcohol. For cyclic acetals like this compound, this involves the condensation of an aldehyde with a diol. youtube.comyoutube.com

Specifically, research has elucidated the biosynthetic pathway for one of the precursors, R-(+)-octane-1,3-diol, in stored apples. nih.gov Studies using radiolabeled fatty acids, such as linoleic and oleic acid, have shown that R-octane-1,3-diol is generated through the β-oxidation pathway. nih.gov This metabolic process breaks down fatty acids, and in this case, an intermediate, R-3-hydroxy-octanoyl-SCoA, is believed to be the crucial precursor that leads to the formation of the diol. nih.gov The natural occurrence of both aldehydes (like hexanal, a product of lipid oxidation) and diols in plant tissues provides the necessary components for potential enzymatic formation of the corresponding acetal. Although the specific enzymes responsible for acetal formation in many organisms are not fully characterized, the availability of precursors through well-established metabolic routes like β-oxidation supports their potential for natural synthesis. nih.govnih.gov

Polymer Chemistry Applications of Acetal Monomers or Modifiers (e.g., for Biodegradable Polymers)

The chemistry of the acetal bond is increasingly being exploited in the field of polymer science to create advanced materials with tailored degradability. nih.gov The key feature of interest is the lability of the acetal linkage under mild acidic conditions, which contrasts with its stability in neutral or basic environments. nih.govthieme-connect.de This characteristic allows for the design of "degradable-on-demand" polymers.

By incorporating monomers containing acetal groups into polymer chains, chemists can introduce cleavable points within the polymer backbone. nih.gov These acetal-containing polymers can be stable during their intended use but can be readily broken down into smaller molecules or their original monomers when exposed to a specific trigger, such as a mild acid. nih.gov This approach is highly valuable for developing chemically recyclable polymers, addressing challenges in plastic waste management.

This strategy has been applied to various polymer architectures, including polyesters and epoxy resins. For instance, fully bio-based epoxy monomers featuring bicyclic acetal structures have been synthesized. rsc.org These monomers, when cured, produce crosslinked networks with high thermal stability and mechanical strength, yet they can be completely dissolved in a dilute acid solution in a short amount of time. rsc.org Similarly, cyclic ketene (B1206846) acetals are used in copolymerization with traditional vinyl monomers to introduce ester bonds into the backbone of chain-growth polymers, rendering them biodegradable. acs.org The ability to precisely control the degradation of polymers by integrating acetal functionalities opens up applications in areas such as recoverable adhesives, biomedical devices, drug delivery systems, and environmentally friendly plastics. nih.govresearchgate.net

Compound Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number202188-46-3 thegoodscentscompany.comparchem.com
Molecular FormulaC₁₄H₂₈O₂ parchem.comfda.gov
Synonym2,4-dipentyl-1,3-dioxane thegoodscentscompany.comparchem.com
AppearanceColorless clear liquid (est.) thegoodscentscompany.com
Specific Gravity0.869 to 0.875 @ 25°C thegoodscentscompany.comparchem.com
Refractive Index1.425 to 1.432 @ 20°C thegoodscentscompany.comparchem.com
Boiling Point287 to 288°C @ 760 mm Hg thegoodscentscompany.com
Flash Point229°F (109.2°C) (est.) thegoodscentscompany.com
SolubilitySoluble in alcohol; Insoluble in water thegoodscentscompany.com

Environmental Chemical Considerations and Degradation Research

Study of Atmospheric Reactions Involving Hexanal (B45976) and Acetal (B89532) Intermediates in Aerosol Chemistry

Aldehydes, such as hexanal, are significant components in the atmosphere, originating from both natural and anthropogenic sources, including biomass burning and the photo-oxidation of other volatile organic compounds (VOCs). copernicus.orgacs.org They play a crucial role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.orgacs.orgyoutube.com

Research has demonstrated that aldehydes contribute to the formation and growth of aerosol particles through several key atmospheric processes:

Gas-Phase Oxidation : In the gas phase, hexanal can be oxidized by radicals, most notably the hydroxyl radical (OH). copernicus.orgcopernicus.org This initiates a chain reaction known as autoxidation, leading to the formation of highly oxygenated organic molecules (HOMs). copernicus.orgcopernicus.orgresearcher.life These low-volatility HOMs are critical in the initial stages of new particle formation and the growth of existing aerosols. copernicus.orgcopernicus.org

Heterogeneous Reactions : Aldehydes in the gas phase can undergo heterogeneous reactions on the surface of existing aerosol particles. acs.org These reactions are significantly accelerated in the presence of an acid catalyst, such as sulfuric acid, which is common in atmospheric aerosols. acs.org

Hemiacetal and Acetal Formation : In the presence of alcohols and an acid catalyst within an aerosol particle, aldehydes like hexanal can react to form hemiacetals and subsequently acetals. acs.orgacs.org This process effectively converts a volatile aldehyde into a less volatile acetal, incorporating it into the particle phase and contributing to aerosol growth. acs.org This is a key pathway through which acetal intermediates become part of atmospheric aerosols.

The table below summarizes the primary atmospheric reactions involving hexanal that contribute to aerosol formation.

Reaction TypeReactantsKey ConditionsProductsSignificance in Aerosol Chemistry
Gas-Phase AutoxidationHexanal, OH radical, O₂Sunlight (photochemical)Peroxy radicals (RO₂), Highly Oxygenated Molecules (HOMs)Formation of new particles and contributes to aerosol mass. copernicus.orgresearcher.life
Heterogeneous Acetal FormationHexanal, Alcohols, WaterAcidic aerosol surface (e.g., H₂SO₄)Hemiacetals, AcetalsIncreases aerosol particle size and mass by converting volatile compounds to less volatile ones. acs.org
Heterogeneous PolymerizationHexanalAcidic aerosol surfaceOligomers/PolymersContributes significantly to the organic mass fraction of aerosols. acs.org

Chemical Degradation Pathways of Acetal Linkages in Environmental Matrices

The primary chemical degradation pathway for acetals, including cyclic acetals like Hexanal octane-1,3-diol acetal, in environmental matrices is acid-catalyzed hydrolysis. acs.orgchemistrysteps.comwikipedia.org Acetals are generally stable under neutral to basic conditions but are susceptible to cleavage in the presence of acid and water. nih.gov

This process is essentially the reverse of the acetal formation reaction. The hydrolysis of this compound would yield the parent aldehyde (hexanal) and the diol (octane-1,3-diol). chemistrysteps.com The presence of acidic conditions in atmospheric water droplets, fog, or acidic soils can facilitate this degradation.

The mechanism for acid-catalyzed hydrolysis involves several steps:

Protonation : One of the oxygen atoms of the acetal is protonated by an acid (H₃O⁺), converting the alkoxy group into a good leaving group. chemistrysteps.com

Cleavage : The carbon-oxygen bond breaks, and the leaving group (one part of the diol) departs, forming a resonance-stabilized carbocation (an oxonium ion). chemistrysteps.comnih.gov This step is considered the rate-determining step of the reaction. nih.gov

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbocation. chemistrysteps.com

Deprotonation : The added water molecule is deprotonated to form a hemiacetal intermediate.

Further Reaction : The second alcohol group of the hemiacetal is then protonated, leaves as the second part of the diol, and is replaced by a carbonyl group through a similar series of steps, ultimately releasing the aldehyde.

The table below details the sequential steps in the acid-catalyzed hydrolysis of a generic cyclic acetal.

StepDescriptionIntermediate/Product
1Protonation of an acetal oxygen by an acid catalyst.Protonated Acetal
2Cleavage of a C-O bond to form a resonance-stabilized carbocation and release part of the alcohol/diol.Carbocation (Oxonium ion)
3Nucleophilic attack by a water molecule on the carbocation.Protonated Hemiacetal
4Deprotonation to form the neutral hemiacetal intermediate.Hemiacetal
5Protonation of the remaining hydroxyl group of the hemiacetal.Protonated Hemiacetal
6Elimination of the second alcohol/diol molecule to form a protonated aldehyde.Protonated Aldehyde
7Deprotonation to yield the final aldehyde and regenerate the acid catalyst.Aldehyde + Diol

The efficiency and rate of this degradation pathway in the environment depend on factors such as pH, temperature, and the presence of water. acs.org In acidic aquatic environments or atmospheric aerosols, this hydrolysis is a key process determining the environmental persistence of acetal compounds. acs.orggla.ac.uk

Emerging Research Directions and Future Perspectives

Development of Novel and Highly Selective Catalytic Systems for Hexanal (B45976) Octane-1,3-diol Acetal (B89532) Synthesis

The synthesis of Hexanal octane-1,3-diol acetal involves the acid-catalyzed reaction of hexanal with octane-1,3-diol. wikipedia.org Traditional methods often rely on homogeneous acid catalysts, which can present challenges in separation and recycling. ijsdr.org Current research is therefore intensely focused on the development of innovative and highly selective catalytic systems that are both efficient and environmentally benign.

Heterogeneous catalysts are at the forefront of this research, offering advantages such as ease of separation, reusability, and reduced waste generation. ymerdigital.com Materials like acid-modified clays (B1170129) (e.g., montmorillonite), zeolites, and ion-exchange resins are being extensively evaluated for acetalization reactions. imist.ma These solid acid catalysts provide active sites for the reaction while remaining in a separate phase from the reaction mixture, simplifying the workup process. ymerdigital.com

Furthermore, the quest for higher selectivity is driving investigations into catalysts that can favor the formation of the desired six-membered dioxane ring of this compound over potential side products. Research into transition-metal complexes and novel organocatalysts is showing promise in achieving high yields under mild reaction conditions. researchgate.net Photocatalytic methods, utilizing light to drive the acetalization reaction, represent a green chemistry approach that could lead to highly efficient and selective synthesis protocols. researchgate.net

Table 1: Comparison of Catalytic Systems for Acetal Synthesis

Catalyst TypeExamplesAdvantagesResearch Focus
Homogeneous Acids p-Toluenesulfonic acid, Sulfuric acidHigh activity, low costDevelopment of less corrosive and recyclable systems
Heterogeneous Acids Zeolites, Montmorillonite clays, Ion-exchange resinsEasy separation, reusability, reduced wasteEnhancing stability, activity, and selectivity
Transition-Metal Complexes Ruthenium, Iron-based catalystsHigh selectivity, mild reaction conditionsLowering catalyst cost, improving turnover numbers
Organocatalysts Schreiner's thioureaMetal-free, mild conditionsBroadening substrate scope, improving efficiency
Photocatalysts Eosin Y, ThioxanthenoneGreen energy source, high yieldsMechanism studies, scalability

Integration of Biocatalysis and Metabolic Engineering for Sustainable Production of Precursors and Acetal Analogues

The sustainable production of this compound is intrinsically linked to the green synthesis of its precursors: hexanal and octane-1,3-diol. Biocatalysis and metabolic engineering offer powerful tools to produce these building blocks from renewable feedstocks, moving away from petrochemical dependency. nih.gov

Hexanal Production: Research has demonstrated the biocatalytic production of hexanal, a "green leaf volatile," from linoleic acid, which is abundant in vegetable oils like sunflower and linseed oil. researchgate.netresearchgate.net This process utilizes a two-step enzyme cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL). nih.govmdpi.com Current efforts are focused on optimizing this cascade in microbial hosts, such as E. coli or yeast (Komagataella phaffii), to create whole-cell biocatalysts for efficient and scalable hexanal synthesis. nih.gov

1,3-Diol Production: Metabolic engineering of microorganisms like Escherichia coli has been successful in producing various diols, including 1,3-propanediol (B51772) and 1,3-butanediol, from renewable carbon sources like glucose and glycerol (B35011). nih.govmdpi.com These strategies involve designing and optimizing biosynthetic pathways, improving cofactor supply, and reprogramming the host's metabolic network to channel carbon flux towards the desired diol product. mdpi.comresearchgate.net Similar principles can be applied to develop microbial cell factories for the sustainable production of octane-1,3-diol. The integration of enzymatic cascades can further enable the synthesis of chiral diols from biomass-derived aldehydes. nih.gov

The convergence of these biocatalytic routes provides a pathway to a fully bio-based synthesis of this compound and its analogues, significantly enhancing the sustainability profile of these valuable chemicals.

In-situ Spectroscopic Monitoring and Process Analytical Technology for Acetal Formation Kinetics

Optimizing the synthesis of this compound requires a deep understanding of its formation kinetics. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time monitoring of critical process parameters. mt.com For acetal formation, in-situ spectroscopic techniques are particularly powerful tools. youtube.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the continuous, real-time monitoring of the reaction mixture without the need for sampling. mt.compatsnap.comatomfair.com These non-invasive methods can track the concentration of reactants (hexanal and octane-1,3-diol) and the formation of the acetal product over time. americanpharmaceuticalreview.com

Key applications of PAT in this context include:

Kinetic Analysis: By monitoring the rate of reactant consumption and product formation, detailed kinetic models can be developed. This information is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. youtube.com

Mechanism Insight: Real-time monitoring can help identify the presence of transient intermediates, providing valuable insights into the reaction mechanism. atomfair.com

Process Optimization and Control: PAT tools enable the determination of the precise reaction endpoint, preventing the formation of by-products from over-processing and ensuring consistent product quality. americanpharmaceuticalreview.comnih.gov This is essential for scaling up the process from the laboratory to industrial production. mt.com

The implementation of PAT is a critical step towards developing robust, efficient, and well-understood manufacturing processes for this compound. rsc.org

Table 2: In-situ Spectroscopic Techniques for Monitoring Acetal Formation

TechniqueInformation ProvidedAdvantages for Acetal Synthesis Monitoring
FTIR Spectroscopy Functional group analysis (e.g., disappearance of C=O stretch of aldehyde, appearance of C-O stretch of acetal)High sensitivity to key functional groups, provides quantitative concentration data, versatile for liquid-phase reactions. edinst.com
Raman Spectroscopy Molecular vibrations, changes in molecular backboneComplements FTIR, excellent for aqueous systems, can provide information on catalyst state and solid phases. mt.com

Computational Design of Acetal Derivatives with Tunable Chemical and Physical Properties for Specific Applications

Computational chemistry and molecular modeling are emerging as indispensable tools for the rational design of new molecules with desired properties. mdpi.com These in silico methods can be applied to this compound to design novel derivatives with tailored chemical and physical characteristics for specific applications beyond the flavor and fragrance industry.

Using quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to predict a wide range of molecular properties before a molecule is ever synthesized in the lab. libretexts.orgglobus.org This predictive capability accelerates the discovery process and reduces the need for extensive trial-and-error experimentation. mit.edu

Properties that can be computationally tuned include:

Solubility: By modifying the structure, for example by introducing polar functional groups, the solubility of the acetal in different solvents can be predicted and optimized.

Volatility and Boiling Point: These properties are critical for applications in fragrances, solvents, and fuels, and can be accurately estimated through computational models.

Thermal Stability: Predicting the stability of acetal derivatives at different temperatures is crucial for their application in materials science and as industrial process solvents.

Reactivity: The electronic structure of the acetal can be modified to tune its reactivity, for instance, to make it more or less susceptible to hydrolysis under specific conditions.

This computational-driven approach allows for the high-throughput screening of virtual libraries of acetal derivatives, identifying promising candidates with specific property profiles for targeted applications in areas like specialty polymers, advanced solvents, or functional materials. aaai.orgresearchgate.net

Exploration of New Application Domains for this compound and its Analogues in Fine Chemicals and Materials Science

While currently known for its organoleptic properties, the chemical structure of this compound and its computationally designed analogues suggests potential for a broader range of applications in fine chemicals and materials science. ijsdr.org

Fine Chemicals: Cyclic acetals are widely used as protecting groups in complex organic synthesis due to their stability in neutral to basic conditions. libretexts.orgyoutube.com Derivatives of this compound, particularly those synthesized from chiral precursors, could serve as valuable chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. nih.gov The acetal moiety itself can be a key structural feature in biologically active compounds. ijsdr.org

Materials Science: The properties of acetals make them suitable for various material applications:

Specialty Solvents: 1,3-dioxane (B1201747) structures can act as powerful aprotic solvents. ijsdr.org Derivatives could be designed as green, biodegradable solvents for specific industrial processes.

Plasticizers: The molecular structure is amenable to modification to create effective plasticizers for polymers, enhancing flexibility and durability.

Polymer Building Blocks: Acetal-containing molecules can be used as monomers for polymerization or as functional additives in polymer formulations. youtube.comengineering.com For instance, acetal functionalities can be incorporated into polymer backbones to create materials that are degradable under acidic conditions, which is useful for applications like drug delivery systems or temporary adhesives. nih.gov

Fuel Additives: Certain glycerol-derived acetals are known to be effective fuel additives. ijsdr.org Analogues of this compound could be explored for their potential to improve fuel properties.

The exploration of these new domains, guided by computational design and enabled by sustainable synthesis methods, represents a promising future for this compound and its related compounds, extending their utility far beyond their current applications.

Q & A

Q. What are the primary synthetic methodologies for hexanal octane-1,3-diol acetal in laboratory settings?

The compound is synthesized via acid-catalyzed acetalization of hexanal with octane-1,3-diol. Solid acid catalysts like niobium phosphate and Amberlyst 35 achieve >90% yields under mild conditions (50–80°C, 4–72 h). Solvent systems such as hexane-diethyl ether (7:3 to 9:1 ratios) are critical for isolating diastereomers via column chromatography. Intramolecular cyclization mechanisms favor five- or six-membered ring formation depending on diol chain length .

Q. Which analytical techniques are most effective for identifying and quantifying this compound?

Gas chromatography (GC) with flame ionization detection is standard, with retention times ranging from 12.08 to 18.86 min depending on eluent polarity (e.g., hexane-diethyl ether gradients) . LC-MS/MS-QTOF enables precise detection in complex biological matrices (e.g., honey) using accurate mass measurements (e.g., m/z 215→97 transitions) and principal component analysis (PCA) loadings for pattern recognition .

Q. How is this compound detected in natural products, and what are its implications?

In honey analysis, LC-MS/MS-QTOF identified the compound as a secondary metabolite, suggesting its role in plant defense or fermentation byproducts. Detection protocols involve methanol extraction followed by reverse-phase chromatography (C18 columns) and positive-ion mode mass spectrometry .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance diastereoselectivity in this compound synthesis?

Diastereomer ratios are influenced by:

  • Catalyst type : Brønsted acids (e.g., H₂SO₄) favor kinetic control, while solid acids (e.g., Amberlyst 35) improve thermodynamic selectivity.
  • Temperature : Prolonged heating (48–72 h at 100°C) increases cyclization efficiency but may promote side reactions.
  • Solvent polarity : Non-polar solvents (hexane) enhance intramolecular reactions, reducing competing intermolecular pathways .

Q. What metabolic pathways involve this compound, and how is it detected in lipidomic studies?

In avian wooden breast myopathy, this compound clusters with lipid regulators (e.g., theonellasterol B) in PCA loadings (X=0.17, Y=0.05), indicating disrupted sphingolipid metabolism. Targeted MRM transitions in LC-MS/MS (e.g., m/z 215→97) improve quantification, while isotopic labeling can trace its biosynthetic origin in vivo .

Q. How does catalyst selection impact recyclability and efficiency in large-scale synthesis?

Niobium phosphate exhibits >95% activity retention after five cycles due to its mesoporous structure and acid site stability. In contrast, Amberlyst 35 degrades above 80°C, limiting reuse. Kinetic studies show turnover frequencies (TOF) of 12 h⁻¹ for niobium phosphate vs. 8 h⁻¹ for resin catalysts under identical conditions .

Q. What contradictions exist in chromatographic data, and how can they be resolved?

Retention time discrepancies (e.g., 12.08 min vs. 18.86 min) arise from varying mobile phase compositions (e.g., hexane-diethyl ether ratios). Standardization using retention index markers (n-alkanes) and harmonized eluent gradients (e.g., 7:3 to 9:1 hexane-ether) improves cross-study reproducibility .

Q. What mechanistic insights explain the compound’s role in oxidative stress models?

While direct studies are limited, structural analogs like hexanal induce fungal apoptosis via mitochondrial dysfunction (reduced membrane potential, ROS accumulation) and DNA fragmentation. Transcriptomic analysis of Aspergillus flavus reveals downregulation of ATP synthases and autophagy genes, suggesting similar pathways for the acetal .

Methodological Considerations

  • Stereochemical analysis : NMR (¹H/¹³C) and chiral GC columns differentiate diastereomers.
  • Yield optimization : DoE (Design of Experiments) models for temperature, catalyst loading, and solvent ratios maximize efficiency .
  • Metabolomic integration : Combine PCA loadings with pathway enrichment tools (e.g., KEGG) to map biological roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.